3-Bromo-5-difluoromethoxy-2-fluoropyridine
Overview
Description
3-Bromo-5-difluoromethoxy-2-fluoropyridine is a chemical compound belonging to the class of pyridine derivatives. It has the molecular formula C6H3BrF3NO and a molecular weight of 241.99 g/mol . This compound is known for its potential therapeutic applications and is a potent inhibitor of certain enzymes.
Preparation Methods
The synthesis of 3-Bromo-5-difluoromethoxy-2-fluoropyridine involves several steps. One common method includes the ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
3-Bromo-5-difluoromethoxy-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki reactions with aryl iodides to form 3-monosubstituted 5-bromo-2-fluoropyridines.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include palladium catalysts for Suzuki reactions and fluorinating agents like Bu4N+F− for fluorination.
Scientific Research Applications
3-Bromo-5-difluoromethoxy-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an enzyme inhibitor, making it valuable in studying enzyme functions and pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-5-difluoromethoxy-2-fluoropyridine involves its interaction with specific enzymes, inhibiting their activity. This inhibition can affect various molecular targets and pathways, depending on the enzyme involved. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
3-Bromo-5-difluoromethoxy-2-fluoropyridine can be compared with other similar compounds such as:
5-Bromo-2-fluoropyridine: Another pyridine derivative with similar reactivity but different substituents.
2-Bromo-3-difluoromethoxy-5-fluoropyridine: A compound with a similar structure but different bromine and fluorine positions.
2-Bromo-5-(difluoromethyl)pyridine: Another related compound with different substituents.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and difluoromethoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPGQMURQSVJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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